Isoamyl alcohol

Catalog No.
S592153
CAS No.
123-51-3
M.F
C5H12O
C5H12O
(CH3)2CHCH2CH2OH
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl alcohol

CAS Number

123-51-3

Product Name

Isoamyl alcohol

IUPAC Name

3-methylbutan-1-ol

Molecular Formula

C5H12O
C5H12O
(CH3)2CHCH2CH2OH

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3

InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N

SMILES

CC(C)CCO

solubility

2 % at 57 °F (NIOSH, 2024)
MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS
VERY SOL IN ACETONE
Water solubility = 2.67X10+4 mg/l @ 25 °C
26.7 mg/mL at 25 °C
Solubility in water, g/100ml: 2.5 (moderate)
Soluble in ethanol, water and most organic solvents
(57 °F): 2%

Synonyms

3-methyl-1-butanol, isoamyl alcohol, isopentanol, isopentyl alcohol, isopentyl alcohol, 1-(14)C-labeled, isopentyl alcohol, barium salt, isopentyl alcohol, lead (2+) salt, isopentyl alcohol, magnesium salt, isopentyl alcohol, potassium salt, isopentyl alcohol, sodium salt, isopentyl alcohol, strontium salt

Canonical SMILES

CC(C)CCO

The exact mass of the compound Isoamyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 % at 57° f (niosh, 2016)0.30 m26.7 mg/ml at 25 °cmiscible with alc, ether, benzene, chloroform, petroleum ether, glacial acetic acid, oilsvery sol in acetonewater solubility = 2.67x10+4 mg/l @ 25 °c26.7 mg/ml at 25 °csolubility in water, g/100ml: 2.5 (moderate)soluble in ethanol, water and most organic solvents(57°f): 2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7905. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. It belongs to the ontological category of alkyl alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Isoamyl alcohol (3-methyl-1-butanol) is a branched-chain primary aliphatic alcohol characterized by a boiling point of 131°C, a density of approximately 0.81 g/cm³, and limited aqueous solubility (~25 g/L at 20°C) [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity precursor for esterification, a specialized extraction solvent, and an anti-foaming phase-separator in molecular biology reagents . Its specific branched structure and moderate volatility differentiate its solvency and thermal behavior from straight-chain pentanols, making it a targeted selection for processes requiring precise boiling points and predictable reactivity.

Substituting high-purity isoamyl alcohol with generic 'amyl alcohol' mixtures (fusel oil) or straight-chain n-amyl alcohol introduces critical process failures. In ester synthesis, technical-grade mixtures containing 2-methyl-1-butanol yield a blend of primary and active amyl acetates, altering the precise olfactory profile required for flavor and fragrance compliance[1]. In biphasic nucleic acid extraction, replacing isoamyl alcohol with standard aliphatic solvents or omitting it entirely from phenol-chloroform mixtures results in severe emulsification and foaming, which blurs the interphase and leads to protein contamination of the aqueous DNA/RNA layer [2]. Furthermore, substituting with n-amyl alcohol alters the boiling point from 131°C to 138°C, disrupting thermal recovery and azeotropic distillation parameters [3].

Interphase Stabilization and Anti-Foaming in Liquid-Liquid Extraction

In standard DNA/RNA extraction protocols, utilizing a Phenol:Chloroform:Isoamyl alcohol (25:24:1) mixture provides distinct phase separation compared to a simple Phenol:Chloroform (1:1) baseline . Isoamyl alcohol reduces surface tension at the organic-aqueous boundary, suppressing the foaming and emulsification that typically occurs during vigorous vortexing [1]. This sharpens the interphase, trapping denatured proteins effectively while preventing them from contaminating the aqueous nucleic acid layer.

Evidence DimensionPhase separation clarity and foam reduction
Target Compound Data25:24:1 Phenol:Chloroform:Isoamyl alcohol yields a sharp, foam-free interphase.
Comparator Or Baseline1:1 Phenol:Chloroform exhibits cloudy foam and high emulsification.
Quantified DifferenceComplete elimination of foaming and distinct phase separation.
ConditionsBiphasic nucleic acid extraction with vigorous vortexing and centrifugation.

Prevents cross-contamination of the aqueous phase, ensuring high-purity DNA/RNA recovery essential for downstream automated workflows.

Olfactory Consistency and Yield in Ester Synthesis

For the synthesis of isoamyl acetate (banana oil), procuring pure isoamyl alcohol (3-methyl-1-butanol) rather than technical-grade amyl alcohol mixtures (which contain 2-methyl-1-butanol) is critical for product consistency [1]. Esterification of pure isoamyl alcohol with acetic acid over an acid catalyst yields 97% pure isoamyl acetate with a precise, predictable olfactory profile [1]. In contrast, mixed amyl alcohols produce a blend of primary and active amyl acetates, altering the fragrance profile and requiring downstream fractional distillation to meet FEMA specifications.

Evidence DimensionEster product purity and olfactory consistency
Target Compound DataPure isoamyl alcohol yields 97% target isoamyl acetate.
Comparator Or BaselineTechnical amyl alcohol mixtures yield variable blends of isoamyl and active amyl acetates.
Quantified DifferenceAvoidance of mixed isomer byproducts and consistent fragrance profile.
ConditionsAcid-catalyzed esterification at 120-140°C.

Guarantees batch-to-batch consistency in flavor and fragrance manufacturing, eliminating the need for complex post-synthesis isomer separation.

Thermal Efficiency in Azeotropic Water Removal

Isoamyl alcohol possesses a boiling point of 131°C, which distinguishes it from its straight-chain isomer n-amyl alcohol (138°C) [1]. In industrial esterification or extraction processes utilizing Dean-Stark traps for continuous water removal, isoamyl alcohol allows for azeotropic distillation at lower thermal inputs compared to n-amyl alcohol [2]. This 7°C differential reduces energy consumption and lowers the risk of thermal degradation for sensitive organic intermediates during prolonged reflux.

Evidence DimensionBoiling point and reflux temperature
Target Compound DataIsoamyl alcohol boils at 131°C.
Comparator Or Baselinen-Amyl alcohol boils at 138°C.
Quantified Difference7°C lower boiling point for isoamyl alcohol.
ConditionsAtmospheric pressure distillation / solvent recovery.

Enables lower-temperature refluxing, reducing energy costs and protecting heat-sensitive compounds during large-scale synthesis.

Nucleic Acid Purification Reagent Formulation

Directly following its anti-foaming and interphase-stabilizing properties, isoamyl alcohol is a mandatory component in the formulation of commercial Phenol:Chloroform:Isoamyl alcohol (25:24:1) blends used for high-purity DNA and RNA extraction .

High-Purity Flavor and Fragrance Synthesis

Due to its specific isomeric structure that prevents mixed-ester byproducts, pure isoamyl alcohol is the targeted precursor for synthesizing isoamyl acetate and isoamyl butyrate, ensuring strict olfactory compliance for food and cosmetic additives [1].

Azeotropic Solvent for Chemical Manufacturing

Leveraging its 131°C boiling point and limited water solubility, isoamyl alcohol is utilized as a solvent and entrainer in Dean-Stark distillation setups, allowing for efficient water removal during condensation reactions at lower temperatures than n-amyl alcohol[2].

Physical Description

Fusel oil appears as a clear colorless liquid with a mild odor. Vapors are heavier than air.
Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999)
Pellets or Large Crystals
Liquid
Colorless liquid with a disagreeable odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid
Colorless liquid with a disagreeable odor.

Color/Form

OILY, CLEAR LIQ
Colorless liquid.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

88.088815002 g/mol

Monoisotopic Mass

88.088815002 g/mol

Boiling Point

270 °F at 760 mmHg (USCG, 1999)
132.5 °C
131.00 to 133.00 °C. @ 760.00 mm Hg
132 °C
270 °F

Flash Point

114 °F (USCG, 1999)
43 °C
109 °F (43 °C) (Closed cup)
42 °C c.c.
114 °F
109 °F

Heavy Atom Count

6

Taste

PUNGENT, REPULSIVE TASTE

Vapor Density

3.04 (AIR=1)
Relative vapor density (air = 1): 3.0

Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float
0.813 @ 15 °C/4 °C
Relative density (water = 1): 0.8
0.807 - 0.813
0.81 at 68 °F
(57 °F): 0.81

LogP

1.16 (LogP)
1.16
log Kow= 1.16
1.28

Odor

CHARACTERISTIC, DISAGREEABLE ODOR
Disagreeable odor.

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor Threshold High: 0.07 [mmHg]
Odor threshold from AIHA
The odor threshold for 3-methyl-1-butanol is 25 mg/cu m (both low and high threshold levels).

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-179 °F (NIOSH, 2024)
-117.2 °C
-117 °C
-179 °F

UNII

DEM9NIT1J4

Related CAS

6423-06-9 (magnesium salt)
123-51-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2693 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.37%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (16.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (69.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

28 mmHg (NIOSH, 2024)
2.37 [mmHg]
2.37 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.4
28 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

123-51-3
6423-06-9
8013-75-0

Absorption Distribution and Excretion

3-Methyl-1-butanol, following serial (four 15-minute intervals) ip injections in the rat, is very rapidly metabolized ... . Only 1-1.5% of the administered doses of 3-methyl-1-butanol were excreted in the expired air plus urine as the pentanol. The blood concentration of 3-methyl-1-butanol decreased from 37 mg/100 ml at 1 hr (ie, 15 min after the last pentanol injection) to <1 mg/100 ml at 5 hr. In the rabbit, limited amounts of 3-methyl-1-butanol and the other primary pentanols are conjugated to yield the glucuronide, and 7-10% of the administered dose is excreted as the urinary glucuronide.

Metabolism Metabolites

... OXIDIZED BY WAY OF CORRESPONDING ALDEHYDES & FATTY ACIDS ... MAIN SITE OF PRIMARY OXIDATION APPEARS TO BE LIVER ... GLUCURONIC CONJUGATION TAKES PLACE TO EXTENT OF 9% ... ISOLATED IN URINE OF RABBITS.
... Small amounts of ... 3-methyl-1-butanol /are/ excreted in the air or urine following ip injections of 1 g/kg to rats: Percent excreted: 0.97 expired air; 0.27 urine; and 1.24 total. /From table/

Wikipedia

Isoamyl_alcohol
Cisatracurium_besilate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

FROM ISOBUTYLENE, VIA THE OXO PROCESS
FROM LIGHT PETROLEUM BY FRACTIONAL DISTILLATION, DEHYDRATION OF PENTANE FRACTION WHICH IS THEN HEATED & RE-FRACTIONATED, & AMYLCHLORIDE FRACTION AGAIN FRACTIONALLY DISTILLED, GIVING MONO-CHLORO-PENTANE MIXTURE. THIS IS SUBJECTED TO HYDROLYSIS WITH SODIUM OLEATE SOLN IN PRESENCE OF CATALYST.
... MFR BY FRACTIONATION OF FUSEL OIL & VIA CHLORINATION OF PENTANES, & PROPERTIES
PREPN FROM BUTADIENE, CARBON MONOXIDE, WATER, PLUS CATALYST; FROM METHYLBUTENES

General Manufacturing Information

Mining (except Oil and Gas) and support activities
All Other Basic Organic Chemical Manufacturing
1-Butanol, 3-methyl-: ACTIVE
Fusel oil: ACTIVE

Analytic Laboratory Methods

/DETERMINATION OF/ HIGHER ALC ... ISOAMYL ALC ... IN BEVERAGES: DISTILLED LIQUORS, GAS CHROMATOGRAPHIC METHOD.
GAS-LIQUID CHROMATOGRAPHIC (GLC) SYSTEM, COLUMN PACKED WITH GLYCEROL-1,2,6-HEXANETRIOL ON GAS-CHROM R & FLAME IONIZATION DETECTOR, ISOAMYL ALC WAS SEPARATED & QUANT MEASURED.
ALC QUANT ACETYLATED IN APPROX 5 MIN @ ROOM TEMP WITH AC2O IN PRESENCE OF N-METHYLIMIDAZOLE. GAS CHROMATOGRAPHY CONDITIONS ARE DESCRIBED FOR SEPARATION & DETECTION OF ACETYLATED PRODUCTS.
NIOSH Method No. 1402 Alcohols III Issue 2/15/84. Limit of detection 0.01 mg per sample, working range ca. 15 to 150 mg/cu m.
ASTM Method No. D4490. Standard Practice for Measuring the Concentration of Toxic Gases or Vapors Using Detector Tubes. Detection limit 25 ppm

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.
Remove source of ignition. Keep containers closed. Store in prescribed, controllable places.

Interactions

The purpose of this study was to investigate whether isopentanol, the most abundant hiqher chain alcohol in alcoholic beverages, contributes to induction of different forms of hepatic p450s associated with consumption of these beverages. Induction of p450 by isopentanol alone and in combination with ethanol in cultured chick and rat hepatocytes. The forms of induced p450 were identified both enzymaticaly and immunochemically. In cultured chick hepatocytes, both isopentanol and ethanol induced p450 2E, but combined treatment with these alcohols had no greater effect than treatment with ethanol alone. In cultured rat hepatocytes, isopentanol alone did not induce p450 2E or 2B1/2 and had no effect on the ethanol mediated induction of p450 2E. However, isopentanol combined with ethanol caused a synergistic induction of p450 2B1/2 in cultered rat hepatocytes and an additive to synergistic induction of p450 2H1/2 in cultered chick hepatocytes.

Dates

Last modified: 08-15-2023

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